molecular formula C29H27N3O3S B2807428 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 872209-02-4

2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2807428
CAS No.: 872209-02-4
M. Wt: 497.61
InChI Key: FQERBTOBZUOSBZ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A) is a chromeno-pyrimidine derivative featuring a sulfanyl-acetamide substituent. Its molecular formula is C₂₉H₂₅N₃O₃S, with a molecular weight of 483.6 g/mol and an XLogP3 value of 6.2, indicating moderate lipophilicity . Key attributes include:

  • Hydrogen Bond Donor/Acceptor Count: 1 donor and 6 acceptors.
  • Rotatable Bonds: 7, suggesting conformational flexibility.

Chromeno-pyrimidine derivatives are of interest due to their structural similarity to bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-14-10-20(11-15-23)27-31-28-24(16-21-7-5-6-19(3)26(21)35-28)29(32-27)36-17-25(33)30-22-12-8-18(2)9-13-22/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERBTOBZUOSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, including condensation reactions, cyclization, and nucleophilic substitution. The starting materials often include 4-ethoxyphenyl derivatives and chromeno[2,3-d]pyrimidine precursors. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications due to its unique structure and biological properties. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by interacting with specific molecular targets.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, with a focus on its ability to modulate enzymatic pathways relevant to disease states.

Biological Studies

Research involving this compound includes:

  • Receptor Binding Studies : The compound's interaction with various receptors is being explored to understand its pharmacological effects.
  • Cellular Mechanisms : Studies are assessing how it affects cellular processes, including apoptosis and cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry examined the effects of similar chromeno-pyrimidine derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .
  • Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that derivatives with similar structures inhibited key enzymes involved in metabolic pathways, suggesting potential for treating metabolic disorders .
  • Receptor Interactions : A study focused on receptor binding affinity indicated that compounds with similar scaffolds exhibited high selectivity for specific receptors associated with neurological disorders .

Potential Mechanisms of Action

The mechanisms through which 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects may involve:

  • Binding to Enzymes or Receptors : The compound may modulate enzyme activity or receptor signaling pathways, influencing cellular responses.
  • Induction of Apoptosis : Through interactions with cellular machinery, it may trigger programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound B: N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS 866864-77-9)

Compound B shares the chromeno-pyrimidine core and sulfanyl-acetamide moiety but differs in substituents:

  • Substituents: 4-Methylphenyl (chromeno-pyrimidine ring) and 2-chlorophenyl (acetamide).
  • Molecular Weight : 488.0 g/mol; XLogP3 : 6.8 (higher lipophilicity than Compound A ) .
  • Hydrogen Bond Acceptors: 5 (vs.
  • Rotatable Bonds : 5 (vs. 7), implying reduced flexibility.

Key Implications :

  • The chloro group in Compound B increases electron-withdrawing effects, which may enhance binding to hydrophobic targets but reduce aqueous solubility.
  • Lower TPSA (89.4 Ų vs. 98.6 Ų in Compound A ) supports its higher lipophilicity .

Compound C: 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide

Compound C (from ) retains the sulfanyl-acetamide group but replaces the chromeno-pyrimidine with a simpler aromatic system:

  • Substituents: 2-Aminophenyl (sulfanyl group) and 4-methoxyphenyl (acetamide).
  • Molecular Weight : ~314.4 g/mol (estimated), significantly smaller than Compound A .
  • Biological Relevance : Synthesized for antimicrobial testing, emphasizing the role of the amide group in bioactivity .

Key Implications :

  • The absence of the chromeno-pyrimidine core reduces complexity but may limit target specificity.

Compound D: N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide

Compound D (from ) features a diaminopyrimidine-sulfanyl-acetamide structure:

  • Substituents: 4-Chlorophenyl (acetamide) and 4,6-diaminopyrimidine (sulfanyl group).
  • Crystallographic Data: Demonstrates planar geometry with intermolecular hydrogen bonds involving amino and carbonyl groups .

Key Implications :

  • Chloro and amino groups balance lipophilicity and polarity, contrasting with Compound A's ethoxy and methyl groups.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Property Compound A Compound B Compound C Compound D
Molecular Weight 483.6 488.0 ~314.4 ~340.5
XLogP3 6.2 6.8 ~3.5 ~2.8
Hydrogen Bond Acceptors 6 5 4 6
Rotatable Bonds 7 5 4 5

Trends :

  • Chromeno-pyrimidine derivatives (A, B) exhibit higher molecular weights and lipophilicities compared to simpler analogs (C, D).
  • Ethoxy vs. Chloro : The ethoxy group in Compound A contributes to lower XLogP3 than Compound B 's chloro substituent, favoring better solubility.

Biological Activity

2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a unique chromeno-pyrimidine structure, which integrates chromene and pyrimidine moieties, making it a subject of interest in medicinal chemistry. The presence of an ethoxy group and a methylsulfanyl substituent contributes to its potential biological activities and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C29H27N3O3S
  • Molecular Weight : 497.60798
  • CAS Number : 872206-63-8

Biological Activity

Research indicates that compounds similar to 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide exhibit significant biological activities, including:

  • Anticancer Activity : Similar chromeno-pyrimidine derivatives have shown promising anticancer properties.
  • Antimicrobial Properties : Compounds in this class have demonstrated activity against various bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events leading to the observed biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique biological activities attributed to the specific substituents in 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5H-Chromeno[2,3-d]pyrimidineLacks ethoxy groupAnticancer activitySimpler structure
4-Methoxyphenyl derivativeContains methoxy instead of ethoxyAntimicrobial propertiesDifferent substituent effects
9-Methyl-5H-pyrido[2,3-d]pyrimidinePyrido instead of chromeneAntiviral activityDifferent heterocyclic framework

The presence of specific substituents like ethoxy and methylsulfanyl groups enhances the biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies on related compounds have shown promising results:

  • Cytotoxicity Studies : A study reported that certain derivatives exhibited micromolar cytotoxic activity on tumor cell lines (IC50 values between 1.8 μM and 6 μM) while showing no toxicity on fibroblasts (IC50 > 25 μM). This suggests a selective anticancer effect with minimal side effects on normal cells .
  • Antimicrobial Testing : Various synthesized chromene derivatives were tested for their antimicrobial efficacy against multiple strains of bacteria and fungi, demonstrating significant inhibition zones compared to control groups .
  • In Silico Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic profiles for these compounds, suggesting potential for further development as therapeutic agents .

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